molecular formula C13H12N2O4 B5656892 N-(3,5-dimethylphenyl)-5-nitro-2-furamide

N-(3,5-dimethylphenyl)-5-nitro-2-furamide

Cat. No.: B5656892
M. Wt: 260.24 g/mol
InChI Key: GFJDXNWQDZTNLU-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-5-nitro-2-furamide is an organic compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties. This compound is characterized by the presence of a nitrofuran ring attached to a 3,5-dimethylphenyl group through an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-5-nitro-2-furamide typically involves the following steps:

    Nitration of Furan: The initial step involves the nitration of furan to produce 5-nitrofuran. This is achieved by treating furan with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.

    Amidation Reaction: The 5-nitrofuran is then reacted with 3,5-dimethylaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide linkage, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large-scale nitration of furan using industrial nitrating agents.

    Continuous Amidation: Continuous flow reactors are used for the amidation reaction to ensure efficient production and high yield.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-dimethylphenyl)-5-nitro-2-furamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles such as amines or thiols.

    Oxidation: The furan ring can be oxidized under strong oxidative conditions to form furanones.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Reduction: N-(3,5-dimethylphenyl)-5-amino-2-furamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Furanone derivatives.

Scientific Research Applications

N-(3,5-dimethylphenyl)-5-nitro-2-furamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its antibacterial and antifungal properties.

    Medicine: Explored for potential use in developing new antimicrobial agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-5-nitro-2-furamide involves the following steps:

    Nitro Group Reduction: The nitro group is reduced to a reactive intermediate, which can interact with cellular components.

    DNA Interaction: The reactive intermediate can form covalent bonds with DNA, leading to DNA damage and inhibition of DNA synthesis.

    Enzyme Inhibition: The compound can also inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death.

Comparison with Similar Compounds

  • N-(2,4-dimethylphenyl)-5-nitro-2-furamide
  • N-(3,5-dimethylphenyl)-2-nitro-2-furamide
  • N-(3,5-dimethylphenyl)-5-nitro-2-thiopheneamide

Comparison:

  • N-(3,5-dimethylphenyl)-5-nitro-2-furamide is unique due to its specific substitution pattern on the phenyl ring and the presence of a nitrofuran moiety. This combination imparts distinct biological activities and chemical reactivity compared to its analogs.
  • N-(2,4-dimethylphenyl)-5-nitro-2-furamide has a different substitution pattern, which can affect its reactivity and biological activity.
  • N-(3,5-dimethylphenyl)-2-nitro-2-furamide differs in the position of the nitro group, leading to variations in its chemical behavior.
  • N-(3,5-dimethylphenyl)-5-nitro-2-thiopheneamide contains a thiophene ring instead of a furan ring, resulting in different electronic properties and reactivity.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-5-9(2)7-10(6-8)14-13(16)11-3-4-12(19-11)15(17)18/h3-7H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJDXNWQDZTNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789460
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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